molecular formula C13H19NO B1314411 [3-(Piperidinomethyl)phenyl]methanol CAS No. 73278-91-8

[3-(Piperidinomethyl)phenyl]methanol

Cat. No.: B1314411
CAS No.: 73278-91-8
M. Wt: 205.3 g/mol
InChI Key: NZKXLHGCZWDXGE-UHFFFAOYSA-N
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Description

[3-(Piperidinomethyl)phenyl]methanol is an organic compound with the molecular formula C13H19NO. It is a derivative of phenylmethanol, where the phenyl ring is substituted with a piperidinomethyl group. This compound is primarily used in laboratory settings for various chemical reactions and research purposes .

Biochemical Analysis

Biochemical Properties

[3-(Piperidinomethyl)phenyl]methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with methanol dehydrogenase, an enzyme involved in the oxidation of methanol to formaldehyde . This interaction is crucial for understanding the compound’s role in metabolic pathways. Additionally, this compound may interact with other proteins and enzymes, influencing their activity and stability.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to cause changes in gene expression related to metabolic processes . These changes can lead to alterations in cellular metabolism, impacting the overall function of the cell.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with methanol dehydrogenase results in the oxidation of methanol to formaldehyde . This binding interaction is essential for understanding the compound’s biochemical properties and its effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term exposure to the compound can result in significant changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity becomes apparent. Understanding these dosage effects is crucial for developing safe and effective applications of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as methanol dehydrogenase, which plays a role in the oxidation of methanol to formaldehyde . This interaction affects metabolic flux and metabolite levels, influencing the overall metabolic processes within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its effects. The compound interacts with specific transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s distribution within the cell, affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its role in cellular processes and its overall impact on cell function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Piperidinomethyl)phenyl]methanol typically involves the reaction of benzyl chloride with piperidine in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Sodium borohydride or lithium aluminum hydride for reduction

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products:

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of secondary or tertiary alcohols

    Substitution: Formation of ethers or esters

Scientific Research Applications

[3-(Piperidinomethyl)phenyl]methanol is utilized in various scientific research fields, including:

Comparison with Similar Compounds

  • [3-(Morpholinomethyl)phenyl]methanol
  • [3-(Pyrrolidinomethyl)phenyl]methanol
  • [3-(Piperazinomethyl)phenyl]methanol

Comparison:

Properties

IUPAC Name

[3-(piperidin-1-ylmethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-11-13-6-4-5-12(9-13)10-14-7-2-1-3-8-14/h4-6,9,15H,1-3,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKXLHGCZWDXGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428215
Record name [3-(Piperidinomethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73278-91-8
Record name 3-(1-Piperidinylmethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73278-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Piperidinomethyl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Lithium aluminium hydride (5 g) was added portionwise to a stirred solution of methyl 3-piperidinocarbonylbenzoate (12.9 g) in dry tetrahydrofuran (200 ml) under nitrogen and the mixture was stirred under reflux for 3 hours. Excess reducing agent was destroyed by the dropwise addition of water under nitrogen with cooling. The reaction mixture was filtered through diatomaceous earth (sold under the trade name CELITE) which was washed with water and ethyl acetate and then the organic layer was separated. The aqueous layer was washed with ethyl acetate. The combined extracts were washed with water, dried and evaporated to give 3-piperidinomethylbenzylalcohol.
Quantity
5 g
Type
reactant
Reaction Step One
Name
methyl 3-piperidinocarbonylbenzoate
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 3-(1-piperidinylmethyl)benzoic acid, methyl ester (17.56 g) and lithium aluminium hydride (2.58 g) in tetrahydrofuran (500 ml) was stirred at room temperature for 30 h and quenched with water. The solid was removed by filtration and the filtrate distilled to give the title compound as a colourless oil (11.1 g) b.p. 135° (10-1 mm). TLC silica; ether; Rf 0.2.
Quantity
17.56 g
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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